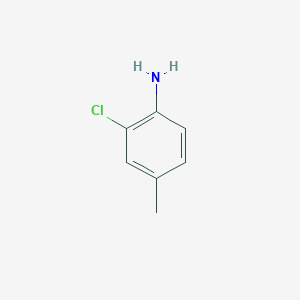

2-Chloro-4-methylaniline

Overview

Description

2-Chloro-4-methylaniline (CAS 615-65-6) is an aromatic amine with the molecular formula C₇H₈ClN and a molecular weight of 141.598 g/mol . Key properties include:

- Physical state: Liquid at room temperature (melting point: 7°C, boiling point: 223–225°C) .

- Solubility: Miscible with methanol .

- Structure: Features a chlorine atom at the ortho-position and a methyl group at the para-position relative to the amine group (SMILES:

CC1=CC(=C(C=C1)N)Cl) . - Applications: Used in synthesizing Schiff bases (e.g., (E)-N-(2-bromobenzylidene)-2-chloro-4-methylaniline) for pharmaceutical research and as a precursor in organic chemistry .

Preparation Methods

Direct Chlorination of 4-Methylaniline

The direct chlorination of 4-methylaniline (p-toluidine) represents a straightforward method for synthesizing 2-chloro-4-methylaniline. This approach typically employs chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), to facilitate electrophilic substitution at the ortho position relative to the amino group.

Reaction Mechanism and Conditions

The chlorination proceeds via an electrophilic aromatic substitution mechanism. The amino group (-NH₂) activates the aromatic ring, directing incoming electrophiles to the para and ortho positions. However, steric hindrance from the methyl group at the para position favors chlorination at the ortho site .

Typical Reaction Parameters:

-

Temperature: 50–80°C

-

Catalyst Loading: 5–10 mol% FeCl₃

-

Solvent: Dichloromethane or acetic acid

-

Chlorine Gas Flow Rate: 0.5–1.0 L/min

Under optimized conditions, this method achieves yields of 70–85%, with purity exceeding 95% after recrystallization .

Reduction of 2-Chloro-4-nitrotoluene

An alternative route involves the reduction of 2-chloro-4-nitrotoluene to this compound. This two-step process begins with the nitration of 4-chlorotoluene, followed by catalytic hydrogenation of the nitro group.

Step 1: Nitration of 4-Chlorotoluene

Nitration introduces a nitro group at the para position relative to the chlorine atom, yielding 2-chloro-4-nitrotoluene. The reaction employs a mixed acid system (HNO₃/H₂SO₄) under controlled conditions:

Nitration Parameters:

-

Temperature: 0–5°C (to minimize side reactions)

-

Molar Ratio (HNO₃:H₂SO₄): 1:2

-

Reaction Time: 4–6 hours

This step typically achieves 80–90% conversion, with the nitro derivative isolated via fractional distillation .

Step 2: Catalytic Hydrogenation

The nitro group in 2-chloro-4-nitrotoluene is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst:

Hydrogenation Conditions:

-

Pressure: 3–5 bar H₂

-

Temperature: 50–70°C

-

Solvent: Ethanol or methanol

-

Catalyst Loading: 2–5 wt% Pd/C

This reduction step proceeds quantitatively, yielding this compound with >98% purity after filtration and solvent removal .

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors are favored for chlorination and hydrogenation steps, enabling precise temperature control and reduced reaction times. Key industrial considerations include:

Catalyst Recycling

-

FeCl₃ Recovery: Spent FeCl₃ is regenerated via aqueous extraction and reused, minimizing waste .

-

Pd/C Reactivation: Catalysts are treated with dilute nitric acid to remove poisons, extending their lifespan .

Purity Enhancement

-

Steam Distillation: Removes unreacted starting materials and low-boiling impurities .

-

Crystallization: Methanol or ethanol recrystallization achieves pharmaceutical-grade purity (>99.9%) .

Emerging Methodologies and Innovations

Recent patents highlight advancements in solvent-free chlorination and microwave-assisted nitration, reducing energy consumption and improving yields:

Solvent-Free Chlorination

Microwave Nitration

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form 2-chloro-4-methylcyclohexylamine under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alcohols in the presence of a base.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of 2-chloro-4-methylcyclohexylamine.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-methylaniline is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-chloro-4-methylaniline involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-2-methylaniline (CAS 95-69-2)

- Structural differences : Chlorine at para-position and methyl at ortho-position (vs. ortho-Cl and para-CH₃ in 2-chloro-4-methylaniline) .

- Physical properties : Higher melting point (241°C vs. 7°C) and crystalline solid state .

- Toxicity: Carcinogenic; forms reactive metabolites (e.g., 5-chloro-2-hydroxylaminotoluene) that bind to DNA/RNA in rat liver .

- Applications : Intermediate in dye production (e.g., Fast Red TR Base) .

5-Chloro-2-methylaniline (CAS 95-79-4)

- Structural differences : Chlorine at meta-position relative to the amine .

- Applications : Key intermediate in synthesizing diuretics like metolazone .

- Toxicity: Limited data, but structurally similar to carcinogenic aromatic amines, warranting caution .

2-Chloro-6-methylaniline (CAS 87-63-8)

- Structural differences : Chlorine and methyl groups both in ortho-positions .

- Spectroscopic data : Distinct FT-IR and Raman spectra compared to this compound due to altered vibrational modes from substituent positions .

4-Bromo-2-methylaniline

- Halogen substitution : Bromine replaces chlorine at the para-position.

- Chemical reactivity : Lower resonance stabilization than chloro derivatives, leading to smaller Δf (formation constant) values .

- pKa : Lower acidity compared to 4-chloro-2-methylaniline due to bromine’s weaker electron-withdrawing effect .

2-Chloro-4-nitroaniline

- Functional groups : Nitro group at para-position instead of methyl.

- Reactivity : Enhanced electrophilicity due to nitro group, making it more reactive in substitution reactions compared to this compound .

Comparative Data Table

Key Research Findings

Electronic Effects :

- Chlorine’s resonance donation in this compound increases acidity (pKa ~4.5) compared to bromine analogs .

- Methyl groups enhance steric hindrance, altering reaction kinetics in Schiff base formation .

Metabolic Pathways: 4-Chloro-2-methylaniline undergoes hepatic N-oxidation to hydroxylamine, a DNA-reactive metabolite .

Spectroscopic Differences :

- FT-IR spectra of this compound show distinct N-H stretching at ~3450 cm⁻¹, absent in 2-chloro-6-methylaniline due to hydrogen bonding variations .

Biological Activity

2-Chloro-4-methylaniline (CAS Number: 615-65-6) is an aromatic amine that has garnered attention due to its various biological activities and potential health impacts. This compound is primarily used in the synthesis of dyes, herbicides, and other chemical products. Understanding its biological activity is crucial for assessing its safety and regulatory status.

Basic Information:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol |

| Melting Point | 7 °C |

| Boiling Point | 222.3 °C |

| Density | 1.2 g/cm³ |

| Flash Point | 99.4 °C |

Toxicological Profile

This compound exhibits several toxicological effects, which have been documented in various studies:

- Acute Toxicity : This compound has been classified with hazard statements indicating it may cause harm if swallowed, in contact with skin, or if inhaled. It is also noted for causing serious eye damage and skin irritation .

- Carcinogenicity : Epidemiological studies have suggested a potential link between exposure to similar compounds (such as 4-chloro-2-methylaniline) and increased incidences of bladder cancer among workers exposed to these chemicals in industrial settings . The incidence rates of bladder tumors were significantly higher compared to standard populations, indicating a possible carcinogenic risk associated with prolonged exposure.

Methemoglobinemia

Another significant biological effect of this compound is its potential to cause methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, which cannot effectively carry oxygen. This effect has been observed in both human and animal studies, leading to symptoms such as cyanosis and respiratory distress .

Case Studies

- Occupational Exposure Study : A cohort study involving workers exposed to chlorinated anilines reported a markedly elevated risk of developing bladder cancer. The study highlighted that the risk was notably higher in individuals with prolonged exposure durations, emphasizing the need for stringent occupational safety measures .

- Animal Studies : In chronic toxicity studies conducted on ICR mice, exposure to this compound resulted in significant weight loss and organ enlargement at higher doses. The study established a Lowest Observed Adverse Effect Level (LOAEL) of 2710 mg/kg-day and a No Observed Adverse Effect Level (NOAEL) of 1800 mg/kg-day for male rats .

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological effects. Studies have indicated that this compound can contaminate soil and water systems, potentially affecting aquatic life and terrestrial organisms through bioaccumulation .

Regulatory Considerations

Due to its toxicological profile, regulatory agencies have classified this compound as hazardous. Safety data sheets emphasize the need for protective measures when handling this compound, including the use of personal protective equipment (PPE) to mitigate exposure risks .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-chloro-4-methylaniline while minimizing hazardous byproducts?

Methodological Answer: Synthetic optimization requires evaluating reaction conditions (e.g., temperature, catalysts) and energy efficiency. Microwave-assisted synthesis reduces reaction time and energy consumption compared to conventional heating, as demonstrated in studies measuring energy expenditure . Key steps:

- Use chlorination agents (e.g., Cl2 or SOCl2) under controlled pH to avoid over-chlorination.

- Monitor reaction progress via TLC or GC-MS to identify intermediates.

- Purify via vacuum distillation (bp 223–225°C ) or recrystallization (solubility in methanol ).

Q. What solvent systems are most effective for dissolving this compound in experimental workflows?

Methodological Answer: Solubility data (from ):

| Solvent | Solubility |

|---|---|

| Methanol | Highly soluble |

| Water | Insoluble |

| Ethanol | Moderate |

- Use methanol for reaction setups requiring polar aprotic conditions.

- For hydrophobic matrices (e.g., polymer synthesis), dissolve in dichloromethane or acetone.

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Gloves (nitrile), goggles, and lab coats (due to acute toxicity: H302, H312, H332 ).

- Ventilation: Use fume hoods to prevent inhalation (flash point: 99°C ).

- Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with inert material.

- Storage: Keep in amber glass under nitrogen (prevents oxidation).

Advanced Research Questions

Q. How can contradictions in toxicology data (e.g., absence of hydrolyzable hemoglobin adducts) be reconciled?

Methodological Answer: Evidence suggests this compound forms nonhydrolyzable hemoglobin adducts via reactive intermediates (e.g., nitroso derivatives) . To resolve contradictions:

- Use LC-MS/MS to detect covalent adducts in rat plasma.

- Compare metabolic pathways with structural analogs (e.g., 4-chloro-ortho-toluidine) using microsomal assays .

- Validate via isotopic labeling to track metabolite stability.

Q. How do experimental vibrational spectra (FT-IR/Raman) align with computational predictions for this compound?

Methodological Answer:

- Experimental Data: FT-IR (4000–400 cm<sup>−1</sup>) and FT-Raman (3500–50 cm<sup>−1</sup>) identify NH2 stretching (~3400 cm<sup>−1</sup>) and C-Cl bending (~600 cm<sup>−1</sup>) .

- Computational Methods: DFT (B3LYP/6-311++G**) simulations show <5% deviation in bond angles compared to crystallographic data .

- Discrepancies: Anharmonic effects in NH2 vibrations require scaling factors in computational models .

Q. What structural features explain the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- Steric Effects: The methyl group (ortho to NH2) directs electrophiles to the para position, while Cl deactivates the ring .

- Methodology:

Q. What analytical strategies detect reactive intermediates (e.g., hydroxylamines) in this compound metabolism?

Methodological Answer:

- Trapping Agents: Use glutathione (GSH) or N-acetylcysteine to stabilize nitroso intermediates for LC-MS identification .

- Oxidative Studies: Incubate with liver microsomes (CYP450 enzymes) and monitor via UV-Vis at 250 nm (λmax for nitroso compounds).

- EPR Spectroscopy: Detect free radicals generated during N-oxidation.

Properties

IUPAC Name |

2-chloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYLSRFSXKAYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022083 | |

| Record name | 2-Chloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [MSDSonline] | |

| Record name | 2-Chloro-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

219 °C @ 732 MM HG | |

| Record name | 2-CHLORO-P-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER, ACETONE | |

| Record name | 2-CHLORO-P-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.151 @ 20 °C | |

| Record name | 2-CHLORO-P-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

615-65-6 | |

| Record name | 2-Chloro-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-P-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59ISJ2KO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-P-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

7 °C | |

| Record name | 2-CHLORO-P-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.